Pyronine

説明

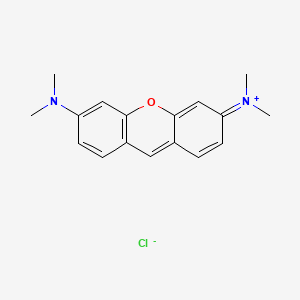

Xanthene dye used as a bacterial and biological stain. Synonyms: Pyronin; Pyronine G; this compound Y. Use also for this compound B. which is diethyl-rather than dimethylamino-.

Structure

3D Structure of Parent

特性

IUPAC Name |

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2O.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCIMLINXXICKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059051 | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous green solid; [Merck Index] Iridescent green crystals; [Amresco MSDS] | |

| Record name | Pyronine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-32-0 | |

| Record name | Pyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyronine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(dimethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRONINE Y | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W659G165T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of Pyronin Y: A Technical Guide to its History and Application as a Biological Stain

For Immediate Release

A comprehensive technical guide detailing the history, development, and multifaceted applications of Pyronin Y as a pivotal biological stain. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough examination of its properties, detailed experimental protocols, and its role in modern cell biology.

Introduction: A Historical Perspective

Pyronin Y, a cationic xanthene dye, has been a cornerstone in biological staining for over a century. Its journey from a textile dye to an indispensable tool in cellular and molecular biology is a testament to its remarkable properties. First synthesized in 1889, its utility in biological research was notably established in the early 1900s through the work of Pappenheim and Unna, who incorporated it into the now-classic Methyl Green-Pyronin (MGP) staining method.[1] This technique laid the foundation for the differential staining of DNA and RNA, a fundamental procedure in histology and cytochemistry that remains relevant today.[2]

The enduring legacy of Pyronin Y stems from its ability to selectively stain RNA, rendering it an invaluable probe for studying various cellular processes, including transcription, translation, and cell cycle progression. Its application has evolved from traditional histological sections to sophisticated techniques such as flow cytometry and fluorescence microscopy, enabling quantitative analysis of cellular RNA content and dynamics.

Chemical and Physical Properties

Pyronin Y is characterized by its xanthene core structure, which is responsible for its fluorescent properties. Understanding its chemical and physical characteristics is crucial for its effective application in diverse experimental settings.

| Property | Value | Solvent/Conditions |

| Molecular Formula | C₁₇H₁₉ClN₂O | |

| Molecular Weight | 302.80 g/mol | |

| Appearance | Greenish-black crystalline powder | |

| Excitation Maximum (λex) | 546-551 nm | 50% Ethanol |

| Emission Maximum (λem) | 560-580 nm | |

| Molar Extinction Coefficient (ε) | 11.7 x 10⁴ L·mol⁻¹·cm⁻¹ | 52% Aqueous Ethanol |

| Fluorescence Quantum Yield (Φf) | ~0.2 - 0.4 | Varies with solvent and binding state |

| Solubility | Soluble in water and ethanol |

Table 1: Key Chemical and Physical Properties of Pyronin Y. The spectral properties of Pyronin Y can be influenced by the solvent environment and its binding to nucleic acids.

The Methyl Green-Pyronin Stain: A Classic Revived

The Methyl Green-Pyronin (MGP) stain is a differential staining technique that has been a mainstay in histology for its ability to distinguish between DNA and RNA within tissue sections. Methyl Green, with its higher affinity for the highly polymerized DNA in the nucleus, stains it blue-green. In contrast, Pyronin Y preferentially binds to the less polymerized RNA in the nucleolus and cytoplasm, staining these structures red or pink.

Staining Principle

The differential staining mechanism of the MGP stain is based on the competitive binding of the two cationic dyes to the anionic phosphate groups of nucleic acids. The larger, doubly charged Methyl Green molecule intercalates into the major groove of the DNA double helix, forming a stable complex. The smaller, singly charged Pyronin Y molecule is displaced from the DNA but binds effectively to the more accessible single-stranded regions and secondary structures of RNA.

Experimental Protocols

This protocol is a standard method for staining formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Methyl Green solution (0.5% in acetate buffer, pH 4.8)

-

Pyronin Y solution (0.25% in acetate buffer, pH 4.8)

-

Acetate buffer (pH 4.8)

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare the working MGP staining solution by mixing Methyl Green and Pyronin Y solutions (ratio may need optimization, a common starting point is 9:1 Methyl Green to Pyronin Y).

-

Immerse slides in the MGP staining solution for 5-10 minutes.

-

-

Differentiation and Dehydration:

-

Briefly rinse in distilled water.

-

Differentiate in a 1:1 mixture of acetone and absolute ethanol for 30 seconds to 1 minute.

-

Dehydrate quickly through absolute ethanol (2 changes).

-

-

Clearing and Mounting:

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei (DNA): Blue-green

-

Nucleoli and Cytoplasm (RNA): Red to pink

-

Cartilage and Mast cell granules: May also stain red

This protocol is adapted for staining fresh-frozen tissue sections.

Materials:

-

Same as for paraffin sections, with the addition of a suitable fixative (e.g., cold acetone or methanol).

Procedure:

-

Fixation:

-

Fix air-dried frozen sections in cold acetone or methanol for 10 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the MGP staining solution for 2-5 minutes.

-

-

Differentiation and Dehydration:

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through graded ethanols (70%, 95%, absolute).

-

-

Clearing and Mounting:

-

Clear in xylene and mount.

-

Pyronin Y in Flow Cytometry: Quantifying Cellular RNA

The advent of flow cytometry has enabled the high-throughput, quantitative analysis of cellular components. Pyronin Y, in combination with a DNA-specific stain, has become a powerful tool for cell cycle analysis by simultaneously measuring DNA and RNA content. This allows for the distinction between quiescent (G₀) and proliferating (G₁) cells, which have the same DNA content but differ in their RNA content.

Principle of DNA/RNA Content Analysis

For flow cytometric analysis, Pyronin Y is often used with a DNA-specific dye such as Hoechst 33342 or 7-Aminoactinomycin D (7-AAD). These DNA dyes bind specifically to the DNA, allowing Pyronin Y to primarily stain the cellular RNA. By measuring the fluorescence intensity of both dyes simultaneously, a two-dimensional plot of DNA content versus RNA content can be generated, revealing the distribution of cells throughout the different phases of the cell cycle.

Detailed Experimental Protocol: Cell Cycle Analysis with Hoechst 33342 and Pyronin Y

This protocol provides a detailed method for the simultaneous staining of DNA and RNA in live cells for cell cycle analysis.

Materials:

-

Cell suspension (e.g., cultured cells, peripheral blood mononuclear cells)

-

Hoechst 33342 stock solution (1 mg/mL in water)

-

Pyronin Y stock solution (100 µg/mL in water)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with UV and blue lasers

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium.

-

-

DNA Staining:

-

Add Hoechst 33342 to the cell suspension to a final concentration of 5-10 µg/mL.

-

Incubate at 37°C for 45 minutes, protected from light.

-

-

RNA Staining:

-

Add Pyronin Y to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate at 37°C for an additional 15-30 minutes, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer without washing.

-

Excitation: Use a UV laser (e.g., 355 nm) for Hoechst 33342 and a blue laser (e.g., 488 nm) for Pyronin Y.

-

Emission: Detect Hoechst 33342 fluorescence using a blue filter (e.g., 450/50 nm) and Pyronin Y fluorescence using a yellow/orange filter (e.g., 585/42 nm).

-

Acquire data for at least 10,000 events per sample.

-

Data Analysis and Gating Strategy:

-

Doublet Discrimination: Use a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells.

-

Cell Cycle Gating:

-

Create a bivariate dot plot of Hoechst 33342 fluorescence (DNA content) on the x-axis and Pyronin Y fluorescence (RNA content) on the y-axis.

-

G₀ cells: Will appear as a population with 2N DNA content and low RNA content.

-

G₁ cells: Will have 2N DNA content and higher RNA content than G₀ cells.

-

S phase cells: Will show intermediate DNA content (between 2N and 4N) and variable, but generally high, RNA content.

-

G₂/M cells: Will have 4N DNA content and high RNA content.

-

Concluding Remarks

From its historical roots in the late 19th century to its current applications in high-throughput cellular analysis, Pyronin Y has proven to be a remarkably versatile and enduring biological stain. Its ability to selectively label RNA has provided invaluable insights into fundamental cellular processes. As new imaging modalities and analytical techniques continue to emerge, the applications of Pyronin Y are likely to expand further, solidifying its place as a cornerstone of biological research. This guide provides a comprehensive overview for both seasoned researchers and those new to the field, highlighting the technical nuances and broad applicability of this classic yet continually relevant fluorescent probe.

References

Pyronin Y mechanism of action for RNA staining.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyronin Y is a cationic, fluorescent dye widely utilized for the specific staining and quantification of ribonucleic acid (RNA) in cellular and molecular biology research. Its mechanism of action is primarily based on the intercalation of the pyronin molecule into the base pairs of double-stranded RNA (dsRNA). This interaction results in a significant enhancement of fluorescence, allowing for the visualization and analysis of RNA content and localization within cells. This technical guide provides an in-depth overview of the core mechanism of Pyronin Y action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Intercalation into Double-Stranded RNA

Pyronin Y operates as a nucleic acid intercalator, a process characterized by the insertion of its planar xanthene ring structure between the stacked base pairs of a double-stranded nucleic acid helix. While Pyronin Y can bind to both DNA and RNA, it exhibits a notable preference for RNA. This selectivity is crucial for its application in specifically labeling RNA within a cellular environment that contains an abundance of DNA.

The binding process is driven by a combination of electrostatic interactions, due to the positive charge of the dye and the negatively charged phosphate backbone of RNA, and hydrophobic forces that favor the insertion of the aromatic ring system into the core of the RNA duplex. Upon intercalation, the Pyronin Y molecule is stabilized within the RNA structure, leading to a conformational change that enhances its fluorescent properties.

A key characteristic of Pyronin Y fluorescence is its sensitivity to the local base composition. Guanine bases have a significant quenching effect on Pyronin Y fluorescence.[1] Therefore, the intensity of the signal can be influenced by the G-C content of the target RNA sequence.

For specific RNA staining in the presence of DNA, Pyronin Y is often used in conjunction with a DNA-specific dye, such as Hoechst 33342 or Methyl Green.[2][3] These DNA dyes bind preferentially to the minor groove of DNA, and their presence can further enhance the specificity of Pyronin Y for RNA by sterically hindering its intercalation into the DNA double helix.

Quantitative Data

The following table summarizes the key quantitative parameters associated with Pyronin Y for RNA staining, compiled from various studies.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~548 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | ~565 nm | --INVALID-LINK-- |

| Intrinsic Association Constant (Ki) to dsRNA | 6.96 x 10⁴ M⁻¹ | [1] |

| Intrinsic Association Constant (Ki) to dsDNA | 1.74 x 10⁴ M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | Generally low in aqueous solution; value for RNA-bound state is not precisely reported but is significantly enhanced upon intercalation. | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

While Pyronin Y itself is a staining reagent and does not directly participate in cellular signaling pathways, its application is integral to workflows that investigate such pathways by assessing changes in RNA content or localization. Below are diagrams illustrating the mechanism of Pyronin Y staining and a typical experimental workflow for cell cycle analysis using Pyronin Y and Hoechst 33342.

Experimental Protocols

Protocol 1: RNA and DNA Staining for Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for the dual staining of DNA and RNA using Hoechst 33342 and Pyronin Y, respectively, to distinguish between quiescent (G0) and proliferating (G1) cell populations.[2]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Hanks' Balanced Salt Solution (HBSS) with Mg²⁺ and Ca²⁺

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in water)

-

Pyronin Y stock solution (e.g., 1 mg/mL in water)

-

Staining Solution: 2 µg/mL Hoechst 33342 and 4 µg/mL Pyronin Y in HBSS. Prepare fresh.

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.

-

Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Incubate for at least 2 hours at -20°C. This step can be extended up to several months.

-

Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes at 4°C. Discard the ethanol and wash the cells once with ice-cold HBSS.

-

Staining: Resuspend the cell pellet in 1 mL of the freshly prepared Hoechst 33342 and Pyronin Y staining solution.

-

Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer equipped with UV and blue-green or green excitation lasers.

-

Detect Hoechst 33342 fluorescence (DNA content) using a filter appropriate for emission around 460 nm.

-

Detect Pyronin Y fluorescence (RNA content) using a filter appropriate for emission around 575 nm.

-

Protocol 2: Pyronin Y Staining for RNA Visualization in Fixed Cells by Microscopy

This protocol provides a general guideline for staining RNA in fixed cells for fluorescence microscopy.

Materials:

-

Cells cultured on coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS

-

Pyronin Y staining solution (e.g., 1-5 µM in PBS or an appropriate buffer)

-

(Optional) RNase A solution (e.g., 100 µg/mL in PBS) for control

-

(Optional) DAPI or Hoechst 33342 for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

-

Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

(Optional) RNase Treatment (Control): For a negative control, incubate one set of coverslips with RNase A solution for 30-60 minutes at 37°C to degrade RNA. Wash three times with PBS.

-

Staining: Incubate the cells with the Pyronin Y staining solution for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.

-

(Optional) Counterstaining: If desired, incubate with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's protocol. Wash with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Pyronin Y (e.g., excitation ~540-560 nm, emission ~570-620 nm).

Conclusion

Pyronin Y remains a valuable and versatile tool for the specific staining and analysis of RNA. Its mechanism of action, centered on the intercalation into double-stranded RNA, provides a robust method for quantifying cellular RNA content and observing its distribution. By understanding the core principles of its function, optimizing staining protocols, and utilizing it in conjunction with other fluorescent probes, researchers can effectively leverage Pyronin Y to gain critical insights into the complex roles of RNA in cellular processes and disease.

References

Pyronin Y: A Technical Guide to its Spectral Properties for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronin Y is a cationic, fluorescent dye belonging to the xanthene class. It has long been utilized in biological research, primarily for its ability to intercalate into double-stranded nucleic acids, with a marked preference for RNA.[1][2][3] This property makes it an invaluable tool for the semi-quantitative analysis of cellular RNA content, enabling researchers to distinguish between quiescent and proliferating cells.[4][5][6] In fluorescence microscopy and flow cytometry, Pyronin Y is frequently employed in conjunction with a DNA-specific dye, such as Hoechst 33342 or Methyl Green, to allow for the simultaneous assessment of both DNA and RNA content within individual cells.[7][8] This technical guide provides an in-depth overview of the spectral properties of Pyronin Y, detailed experimental protocols for its use in fluorescence microscopy, and visualizations of key experimental workflows.

Physicochemical and Spectral Properties

Pyronin Y exhibits fluorescence in the yellow-red region of the visible spectrum. Its spectral characteristics are influenced by the local microenvironment, including solvent polarity and pH.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₉ClN₂O | [9] |

| Molecular Weight | 302.8 g/mol | [2][9] |

| Appearance | Green to dark green or red powder | [10] |

| Solubility | Soluble in water (up to 75 mM), ethanol (to 10 mM), DMSO (10 mg/mL), and PBS (pH 7.2, approx. 10 mg/mL) | [9][11] |

Spectral Characteristics

The absorption and emission maxima of Pyronin Y can vary slightly depending on the solvent and its binding state.

| Parameter | Wavelength (nm) | Solvent/Condition | Reference(s) |

| Absorption Maximum (λabs) | 548 | General | [2] |

| 547 | General | [12] | |

| 544 | General | [2] | |

| 540-550 | General | [9] | |

| 548 ± 2 | PBS-DMSO (0.01% v/v) | [13] | |

| 546-551 | 50% Ethanol | [10] | |

| Emission Maximum (λem) | 566 | General | [2][12] |

| 563 | General | [2] | |

| 560-580 | General | [9] | |

| 571 | - | [13] | |

| 579.0 ± 2.5 | In cells | [13] |

Quantitative Spectroscopic Data

| Parameter | Value | Solvent/Condition | Reference(s) |

| Molar Extinction Coefficient (ε) | 11.7 x 10⁴ L·mol⁻¹·cm⁻¹ | 52% Aqueous Ethanol | |

| Quantum Yield (Φf) | Varies with solvent | See original publication for details | [14] |

| Fluorescence Lifetime (τ) | 4.1 ± 0.3 ns | In DMEM | [15] |

| 4.09 - 7.03 ns | In different regions of live cells | [15][16] | |

| 730 ps and 1050 ps | In NETotic cells | [13] |

Environmental Effects on Fluorescence

The fluorescence properties of Pyronin Y are sensitive to its environment:

-

Solvent Polarity: The emission wavelength of Pyronin Y can shift depending on the polarity of the solvent.[14]

-

pH: The fluorescence intensity of Pyronin Y can be influenced by pH. In the presence of β-cyclodextrin, its fluorescence is quenched in acidic (pH 2.0) and neutral (pH 7.2) environments, while it is enhanced in a basic (pH 12.0) environment.

-

Binding to Nucleic Acids: Upon intercalation into RNA, the fluorescence of Pyronin Y is enhanced.[17]

Photostability

Pyronin Y is considered to be a photostable dye, showing high resistance to photobleaching under prolonged irradiation.[13][17] This makes it suitable for time-lapse imaging and experiments requiring intense light exposure.

Experimental Protocols for Fluorescence Microscopy

Pyronin Y is a versatile tool for various fluorescence microscopy applications, particularly for the analysis of cellular RNA content and cell cycle status.

Staining of Live Cells for RNA Content Analysis

This protocol is adapted for distinguishing quiescent (G₀) from proliferating (G₁) cells based on their RNA content.[4][5]

Materials:

-

Cells of interest in suspension or adhered to a culture dish

-

Complete cell culture medium

-

Hoechst 33342 stock solution (1 mg/mL in water)

-

Pyronin Y stock solution (100 µg/mL in water or DMSO)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filters for Hoechst 33342 (UV excitation, blue emission) and Pyronin Y (green or yellow excitation, orange-red emission)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare the staining solution by diluting the Hoechst 33342 stock solution to a final concentration of 1-10 µg/mL in complete cell culture medium. The optimal concentration should be determined empirically for each cell type.

-

Add the Hoechst 33342 staining solution to the cells and incubate for 30-45 minutes at 37°C.[7]

-

Directly add the Pyronin Y stock solution to the cell culture medium to a final concentration of 1-5 µg/mL.

-

Incubate for an additional 15-30 minutes at 37°C.[7]

-

For suspension cells, gently centrifuge and resuspend in fresh, pre-warmed medium or PBS for imaging. For adherent cells, the medium can be replaced with fresh, pre-warmed medium or PBS. Washing is generally not required.[7]

-

Image the cells immediately on a fluorescence microscope. Hoechst 33342 will stain the DNA in the nucleus blue, while Pyronin Y will stain RNA in the cytoplasm and nucleolus orange-red. Quiescent cells in G₀ will exhibit significantly lower Pyronin Y fluorescence compared to actively cycling cells in G₁.

Staining of Fixed Cells for DNA and RNA Quantification

This protocol is suitable for flow cytometry but can be adapted for fluorescence microscopy to analyze DNA and RNA content in fixed cell populations.[6][8]

Materials:

-

Cells in suspension

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Hanks' Balanced Salt Solution (HBSS) with Mg²⁺ and Ca²⁺

-

Hoechst 33342

-

Pyronin Y

-

Centrifuge

Procedure:

-

Harvest and wash approximately 1 x 10⁶ cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding it dropwise to 9 mL of ice-cold 70% ethanol while vortexing.

-

Incubate the cells in 70% ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for longer periods.

-

Centrifuge the fixed cells at 300 x g for 5 minutes at 4°C and discard the ethanol.

-

Wash the cells once with ice-cold HBSS.

-

Prepare the staining solution containing 2 µg/mL Hoechst 33342 and 4 µg/mL Pyronin Y in HBSS.[8]

-

Resuspend the cell pellet in 1 mL of the staining solution.

-

Incubate for at least 1 hour on ice and in the dark.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

Visualizations

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the general workflow for using Pyronin Y and Hoechst 33342 to differentiate cell cycle phases.

Caption: Workflow for cell cycle analysis using Pyronin Y and Hoechst 33342.

Conceptual Representation of Cell Cycle Discrimination

This diagram illustrates the principle of distinguishing G₀ and G₁ cell cycle phases based on DNA and RNA content.

Caption: Principle of G₀/G₁ discrimination by DNA and RNA content.

Applications in Research and Drug Development

The ability of Pyronin Y to quantify cellular RNA content makes it a valuable tool in several research areas:

-

Cell Cycle Analysis: As detailed in the protocols, Pyronin Y is instrumental in distinguishing quiescent (G₀) from cycling (G₁) cells, which is crucial for studying cell proliferation, differentiation, and senescence.[4][5][6][7][8]

-

Stem Cell Biology: It is used to identify and isolate quiescent stem cell populations.

-

Cancer Research: Pyronin Y can be used to assess the proliferative state of cancer cells and their response to therapeutic agents that may induce cell cycle arrest or quiescence.

-

Virology: It can be used to study changes in host cell RNA synthesis upon viral infection.

-

Toxicology: Pyronin Y can help assess the cytotoxic effects of compounds by monitoring changes in cellular RNA content.

Conclusion

Pyronin Y remains a robust and reliable fluorescent probe for the analysis of cellular RNA in fluorescence microscopy and flow cytometry. Its photostability and well-characterized spectral properties, combined with straightforward staining protocols, make it an accessible tool for a wide range of applications in basic research and drug development. The ability to distinguish between quiescent and actively cycling cells based on RNA content provides valuable insights into cellular physiology and pathology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. app.fluorofinder.com [app.fluorofinder.com]

- 3. Pyronin Y/Pyronin Y FluoroFinder [app.fluorofinder.com]

- 4. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. bcm.edu [bcm.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Pyronin Y 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Spectrum [Pyronin Y] | AAT Bioquest [aatbio.com]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detecting Pyronin Y labeled RNA transcripts in live cell microenvironments by phasor-FLIM analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Simple Staining Method Using Pyronin Y for Laser Scanning Confocal Microscopy to Evaluate Gelatin Cryogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Pyronin Y with Double-Stranded RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of Pyronin Y (PY) to double-stranded RNA (dsRNA). It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed insights into the biophysical interactions, quantitative binding parameters, and experimental methodologies for studying this process.

Executive Summary

Pyronin Y is a cationic dye that serves as a fluorescent probe for nucleic acids, exhibiting a notable preference for double-stranded RNA.[1][2][3] Its ability to form fluorescent complexes with dsRNA makes it a valuable tool for the semi-quantitative analysis of cellular RNA content.[4] The primary mode of interaction between Pyronin Y and dsRNA is believed to be intercalation, where the planar pyronin molecule inserts itself between adjacent base pairs of the RNA duplex.[3][4] This guide delves into the specifics of this binding mechanism, presenting the available quantitative data, detailed experimental protocols for its characterization, and visual representations of the binding process and experimental workflows.

Core Principles of Pyronin Y Binding to dsRNA

Pyronin Y's interaction with dsRNA is characterized by the formation of fluorescent complexes.[5] While it can also bind to DNA, its interaction with dsRNA is particularly noteworthy.[3] The binding of Pyronin Y to dsRNA is primarily attributed to intercalation.[3][4] This interaction is stabilized by van der Waals forces and hydrophobic interactions between the dye and the stacked base pairs of the dsRNA. Upon intercalation, the fluorescence of Pyronin Y is significantly enhanced, a phenomenon that is exploited in various biological assays.[5]

Quantitative Analysis of Pyronin Y-dsRNA Binding

The binding of Pyronin Y to dsRNA has been characterized by several key quantitative parameters. The intrinsic association constant (Kᵢ) provides a measure of the binding affinity, while the binding site size indicates the number of base pairs required to accommodate one molecule of the dye. It is important to note that the primary quantitative data available in the literature dates from a 1987 study by Kapuscinski and Darzynkiewicz. While this study provides a solid foundation, further research with modern techniques would be beneficial for corroboration and a more detailed thermodynamic understanding.

| Parameter | Value | Conditions | Reference |

| Intrinsic Association Constant (Kᵢ) | 6.96 x 10⁴ M⁻¹ | 150 mM NaCl, 5 mM Hepes, pH 7.0 | [3] |

| Binding Site Size | 2-3 base pairs | 150 mM NaCl, 5 mM Hepes, pH 7.0 | [3] |

Experimental Protocols for Characterizing Pyronin Y-dsRNA Interaction

A variety of biophysical techniques can be employed to study the interaction between Pyronin Y and dsRNA. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary method to investigate the binding of Pyronin Y to dsRNA, leveraging the significant increase in fluorescence quantum yield upon intercalation.

Objective: To determine the binding affinity (Ka) and stoichiometry (n) of Pyronin Y binding to dsRNA.

Materials:

-

Pyronin Y stock solution (e.g., 1 mM in DMSO or ethanol)

-

dsRNA stock solution of known concentration in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Prepare a solution of Pyronin Y at a fixed concentration (e.g., 1 µM) in the assay buffer.

-

Record the fluorescence emission spectrum of the free Pyronin Y solution (excitation wavelength typically around 540-550 nm).

-

Titrate the Pyronin Y solution with increasing concentrations of the dsRNA stock solution.

-

After each addition of dsRNA, allow the solution to equilibrate for a set period (e.g., 2-5 minutes).

-

Record the fluorescence emission spectrum after each titration point.

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity as a function of the dsRNA concentration.

-

Analyze the resulting binding isotherm using appropriate binding models (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Ka) and the number of binding sites (n).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to monitor the changes in the absorption spectrum of Pyronin Y upon binding to dsRNA, which is indicative of intercalation.

Objective: To observe the spectral shifts upon binding and to determine the binding constant.

Materials:

-

Pyronin Y stock solution

-

dsRNA stock solution

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Protocol:

-

Prepare a solution of Pyronin Y at a known concentration in the assay buffer.

-

Record the absorption spectrum of the free Pyronin Y solution (typically in the range of 400-600 nm).

-

Titrate the Pyronin Y solution with increasing concentrations of dsRNA.

-

Record the absorption spectrum after each addition of dsRNA, allowing for equilibration.

-

Monitor the changes in the absorbance and the wavelength of maximum absorbance (λmax). A bathochromic (red) shift and hypochromism are typically observed upon intercalation.

-

The data can be analyzed using methods similar to fluorescence titration to calculate the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the Pyronin Y-dsRNA interaction.

Materials:

-

Isothermal titration calorimeter

-

Pyronin Y solution (in the syringe)

-

dsRNA solution (in the sample cell)

-

Matching buffer for both solutions

Protocol:

-

Prepare solutions of Pyronin Y and dsRNA in the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles.

-

Load the dsRNA solution into the sample cell and the Pyronin Y solution into the injection syringe.

-

Perform a series of injections of the Pyronin Y solution into the dsRNA solution while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Pyronin Y to dsRNA.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Visualizations

Proposed Binding Model of Pyronin Y to dsRNA

A simplified diagram illustrating the intercalation of a Pyronin Y molecule between the base pairs of a double-stranded RNA helix.

Experimental Workflow for Characterizing Pyronin Y-dsRNA Binding

A flowchart outlining the key steps in the experimental characterization of the Pyronin Y-dsRNA interaction, from sample preparation to data analysis.

Conclusion

Pyronin Y remains a significant tool for the study of dsRNA. Its intercalative binding mechanism, coupled with a pronounced fluorescence enhancement, allows for sensitive detection and quantification. While foundational quantitative data exists, this guide highlights the need for further investigation using modern biophysical techniques to provide a more detailed and contemporary understanding of the thermodynamics and kinetics of this interaction. The experimental protocols and workflows presented herein offer a robust framework for researchers to pursue these investigations, ultimately contributing to a more complete picture of Pyronin Y's utility in RNA research and drug development.

References

- 1. Spectral phasor analysis of Pyronin Y labeled RNA microenvironments in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Probes for Live-Cell RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Application of pyronin Y(G) in cytochemistry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyronin Y: A Technical Guide to Differentiating RNA and DNA in Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronin Y is a cationic, fluorescent dye widely utilized in cell biology and histology for the differential staining of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). Its ability to selectively stain RNA red or pink makes it an invaluable tool, particularly when used in conjunction with a DNA-specific stain such as Methyl Green. This technical guide provides an in-depth overview of the principles behind Pyronin Y staining, detailed experimental protocols for its application, and a summary of its quantitative properties for researchers in basic science and drug development.

Core Principles of Pyronin Y Staining

Pyronin Y's utility in distinguishing between RNA and DNA is primarily exploited in the classic Methyl Green-Pyronin (MGP) staining technique.[1] The differential staining is based on the competitive binding of the two cationic dyes to the anionic phosphate backbones of nucleic acids.[2]

-

Methyl Green: This dye has a strong affinity for the highly polymerized double-stranded DNA found in the nucleus, intercalating into its major groove and staining it green to blue-green.[3] Its two cationic charges facilitate a stable interaction with the phosphate moieties of DNA.[2]

-

Pyronin Y: As a singly charged molecule, Pyronin Y binds preferentially to the less polymerized and predominantly single-stranded RNA present in the nucleolus and cytoplasm, staining these structures red or pink.[2][4]

The specificity of this method relies on factors such as the pH of the staining solution, the relative concentrations of the dyes, and the fixation method used.[5][6] At an optimal pH of around 4.2-4.8, the nucleic acids are in a charged and less soluble state, enhancing the differential staining.[2][5]

In flow cytometry applications, Pyronin Y is often used with other DNA-binding dyes like Hoechst 33342 or 7-aminoactinomycin D (7-AAD).[7][8][9] In these combinations, the DNA-specific dye effectively blocks Pyronin Y from binding to DNA, rendering it a specific marker for RNA content.[7][10] This allows for the simultaneous analysis of DNA and RNA content, which is particularly useful for cell cycle analysis, enabling the distinction between quiescent (G0) and active (G1) cell states.[7][8]

Quantitative Data

The following tables summarize the key quantitative properties of Pyronin Y.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉ClN₂O | [11] |

| Molecular Weight | 302.80 g/mol | [11] |

| Excitation Maximum | 540-550 nm | [12] |

| Emission Maximum | 560-580 nm | [12] |

| Molar Absorptivity | Not explicitly stated in results. | |

| Quantum Yield | Not explicitly stated in results. | |

| Solubility | Water, DMF, DMSO, PBS (pH 7.2) | [12] |

| Interaction with Nucleic Acids | Value (Ki) | Reference |

| Association Constant (dsRNA) | 6.96 x 10⁴ M⁻¹ in 150 mM NaCl | [13] |

| Association Constant (dsDNA) | 1.74 x 10⁴ M⁻¹ in 150 mM NaCl | [13] |

Experimental Protocols

Methyl Green-Pyronin Y Staining for Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures.[2]

Reagents:

-

Methyl Green-Pyronin Y Working Solution

-

Deionized Water

-

Anhydrous Alcohol

-

Clearing Reagent (e.g., Xylene)

-

Mounting Medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them to deionized water.

-

Rinsing: Rinse the sections in deionized water for 1 minute.

-

Staining: Stain the sections in the Methyl Green-Pyronin Y Working Solution for 5 minutes at room temperature.

-

Rinsing: Thoroughly rinse the sections in deionized water.

-

Dehydration: Dehydrate the sections in two changes of anhydrous alcohol for 1 minute each.

-

Clearing: Clear the sections in three changes of a clearing reagent for 1 minute each.

-

Mounting: Mount the coverslip with a suitable mounting medium.

Expected Results:

Pyronin Y and Hoechst 33342 Staining for Flow Cytometry

This protocol is designed for the analysis of DNA and RNA content in cell suspensions.[7][10]

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Hanks' Balanced Salt Solution (HBSS) with Mg²⁺ and Ca²⁺, ice-cold

-

Pyronin Y - Hoechst 33342 Staining Solution (2 mg/L Hoechst 33342 and 4 mg/L Pyronin Y in HBSS), ice-cold and freshly prepared.[7]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells in ice-cold PBS.

-

Fixation: Fix the cells by transferring the cell suspension into 10 ml of ice-cold 70% ethanol. Incubate for at least 2 hours at 4°C.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Remove the ethanol and rinse the cells once with ice-cold HBSS.

-

Resuspension: Resuspend the cell pellet in ice-cold HBSS at a density of 1 x 10⁶ cells/ml.

-

Staining: Mix 0.5 ml of the cell suspension with 0.5 ml of the ice-cold PY-Hoechst 33342 staining solution. Keep the sample in the dark.

-

Incubation: Incubate for 20 minutes before analysis.

-

Flow Cytometry Analysis: Analyze the cell fluorescence on a flow cytometer equipped with UV and 488 nm lasers.

Visualizations

Applications in Research and Drug Development

The ability to differentiate and quantify cellular RNA and DNA has significant implications in various research and development areas:

-

Cell Cycle Analysis: Distinguishing between quiescent (G0) and proliferating (G1) cells is crucial in cancer research and for assessing the impact of cytotoxic drugs.[7][8]

-

Stem Cell Research: Pyronin Y staining is used to assess the cell cycle state of hematopoietic stem cells.[10][12]

-

Immunology: It allows for the detailed analysis of lymphocyte activation and differentiation by correlating RNA content with the expression of cell surface markers.[9]

-

Oncology: The Methyl Green-Pyronin stain is a valuable tool in the diagnosis of certain lymphadenopathies and for studying tumor cell nucleoli.[14] The intensity of Pyronin Y staining can be correlated with the level of protein synthesis, providing insights into cellular activity.[14]

-

Drug Discovery: The cytostatic and cytotoxic effects of compounds can be evaluated by monitoring their impact on the cell cycle and RNA content. Pyronin Y itself has been studied for its antitumor properties, which may be related to its interaction with RNA.[15]

Conclusion

Pyronin Y, both as a standalone fluorescent probe and in combination with DNA-specific dyes, offers a robust and versatile method for the differential analysis of RNA and DNA in cells. The techniques outlined in this guide, from classical histology to modern flow cytometry, provide researchers and drug development professionals with powerful tools to investigate cellular function, proliferation, and response to therapeutic agents. The careful application of these methods, with an understanding of the underlying principles, will continue to yield valuable insights into complex biological processes.

References

- 1. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. uzhnu.edu.ua [uzhnu.edu.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-optica.it [bio-optica.it]

- 6. tandfonline.com [tandfonline.com]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 9. Simultaneous three-color analysis of the surface phenotype and DNA-RNA quantitation using 7-amino-actinomycin D and pyronin Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bcm.edu [bcm.edu]

- 11. Pyronin Y certified, Dye content 50 92-32-0 [sigmaaldrich.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Cytostatic and cytotoxic properties of pyronin Y: relation to mitochondrial localization of the dye and its interaction with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of Methyl Green-Pyronin Y Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underpinning Methyl Green-Pyronin Y (MGP) staining, a classic histochemical technique for the differential visualization of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) within cells. This method remains a valuable tool in cellular biology, pathology, and drug development for assessing cellular activity and distribution of nucleic acids.

Core Principles of Differential Staining

The Methyl Green-Pyronin Y staining technique is predicated on the differential affinity of two cationic dyes, Methyl Green and Pyronin Y, for DNA and RNA, respectively. This selectivity is primarily governed by the degree of polymerization of the nucleic acids and the stereochemistry of the dyes.

Methyl Green is a dicationic dye that exhibits a high specificity for the highly polymerized DNA found within the cell nucleus. Its two cationic charges allow for a strong electrostatic interaction with the phosphate groups of the DNA backbone. The spatial arrangement of these charges is complementary to the pitch of the DNA double helix, facilitating a stable binding within the major groove.[1][2] This interaction results in a characteristic blue to green staining of the chromatin.[3]

Pyronin Y , on the other hand, is a monocationic dye that preferentially binds to the less polymerized RNA present in the nucleolus and cytoplasm.[3] It intercalates between the bases of the single-stranded RNA molecule. While Pyronin Y can also bind to DNA, its affinity is significantly lower than that of Methyl Green. In the MGP staining solution, Methyl Green effectively competes with and displaces Pyronin Y from DNA, ensuring the specificity of the red-pink stain for RNA.

The pH of the staining solution is a critical factor influencing the differential staining. An acidic pH (typically around 4.8) is optimal for maintaining the appropriate charge on the nucleic acids and dyes, thereby enhancing the selectivity of the staining reaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Methyl Green and Pyronin Y, providing a basis for understanding their spectral properties and binding affinities.

| Parameter | Methyl Green | Pyronin Y |

| Target Nucleic Acid | DNA | RNA |

| Binding Mechanism | Electrostatic interaction with the major groove | Intercalation |

| Typical Staining Color | Blue-Green | Red-Pink |

| Binding Affinity | High (Specific quantitative value not consistently reported in literature) | Intrinsic Association Constant (Ka) for dsRNA: 6.96 x 10⁴ M⁻¹ |

| Parameter | Methyl Green (Bound to DNA) | Pyronin Y (Bound to RNA) |

| Absorption Maximum (λmax) | 642.5 - 645 nm[4] | ~540 - 550 nm[5] |

| Fluorescence Excitation Maximum | 633 nm[1] | ~548 nm |

| Fluorescence Emission Maximum | 677 nm[1] | ~566 nm |

Visualization of the Staining Mechanism

The following diagram illustrates the differential binding of Methyl Green and Pyronin Y to DNA and RNA.

Experimental Protocol: Methyl Green-Pyronin Y Staining for Paraffin-Embedded Sections

This protocol provides a standardized methodology for the MGP staining of formalin-fixed, paraffin-embedded tissue sections.

4.1. Reagents

-

Methyl Green Staining Solution (0.5% w/v Methyl Green in 0.1 M acetate buffer, pH 4.8)

-

Pyronin Y Staining Solution (0.25% w/v Pyronin Y in 0.1 M acetate buffer, pH 4.8)

-

Acetate Buffer (0.1 M, pH 4.8)

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Distilled water

-

Mounting medium

4.2. Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of absolute ethanol for 3 minutes each.

-

Hydrate slides in 95% ethanol for 2 minutes.

-

Hydrate slides in 70% ethanol for 2 minutes.

-

Rinse slides in distilled water.

-

-

Staining:

-

Incubate slides in Methyl Green Staining Solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Incubate slides in Pyronin Y Staining Solution for 30 seconds to 2 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate slides rapidly through two changes of 95% ethanol for 30 seconds each.

-

Dehydrate slides in two changes of absolute ethanol for 1 minute each.

-

Clear slides in two changes of xylene for 2 minutes each.

-

Mount coverslips using a resinous mounting medium.

-

4.3. Expected Results

-

DNA (Nuclei): Blue to Green

-

RNA (Nucleolus, Cytoplasm): Red to Pink

-

Cartilage, Mast Cell Granules: Orange to Red

-

Background: Colorless

Logical Workflow for MGP Staining

The following diagram outlines the logical workflow of the Methyl Green-Pyronin Y staining procedure.

References

- 1. Methyl green - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. METHYL GREEN: III. REACTION WITH DESOXYRIBONUCLEIC ACID, STOICHIOMETRY, AND BEHAVIOR OF THE REACTION PRODUCT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

Pyronin Y: A Technical Guide to its Applications in Cellular and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronin Y is a cationic xanthene dye that has become an invaluable tool in cellular and molecular biology for the specific staining and quantification of RNA.[1][2] Its ability to form fluorescent complexes with double-stranded nucleic acids, particularly RNA, allows for a semi-quantitative analysis of cellular RNA content.[2] This property is widely exploited in various techniques, including flow cytometry and fluorescence microscopy, to elucidate cellular processes such as cell cycle progression, proliferation, and differentiation.[2][3] This in-depth technical guide provides a comprehensive overview of Pyronin Y's core applications, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Applications of Pyronin Y

Pyronin Y's primary application lies in its ability to selectively stain RNA, which enables researchers to:

-

Analyze the Cell Cycle: In conjunction with a DNA-specific dye like Hoechst 33342, Pyronin Y allows for the differentiation of cell cycle phases. Quiescent cells in the G0 phase have the same DNA content as cells in the G1 phase but contain significantly lower levels of RNA.[4][5] This differential RNA content, quantifiable by Pyronin Y fluorescence, enables the clear distinction between G0 and G1 populations, a feat not achievable with single-parameter DNA analysis.[6][7]

-

Quantify Cellular RNA: The fluorescence intensity of Pyronin Y is proportional to the amount of double-stranded RNA, making it a valuable tool for measuring changes in cellular RNA content.[2] This is particularly useful for studying cellular responses to stimuli, such as lymphocyte activation, or for monitoring the effects of cytotoxic drugs on cellular metabolism.[2][8]

-

Identify and Characterize Specific Cell Types: Pyronin Y staining is employed in hematology to identify and enumerate reticulocytes, which are immature red blood cells that contain residual RNA.[9] It is also used in the analysis of hematopoietic stem cells to assess their quiescent state.[10]

-

Differential Staining of Nucleic Acids: The classic Methyl Green-Pyronin stain utilizes Pyronin Y to stain RNA red or pink, while Methyl Green counterstains DNA bluish-green.[11][12] This method is widely used in histology and cytochemistry to visualize the distribution of DNA and RNA within tissue sections and cell preparations.[13][14]

Quantitative Data for Pyronin Y Applications

The following tables summarize key quantitative parameters for various Pyronin Y applications, derived from established protocols.

| Application | Dye Combination | Pyronin Y Concentration | Hoechst 33342 Concentration | Incubation Time | Excitation/Emission (nm) | Reference(s) |

| Live Cell Cycle Analysis | Pyronin Y & Hoechst 33342 | 0.5 mg/ml | 10 mg/ml | 45 minutes at 37°C | PY: 488/575; H33342: 350-405/461 | [15] |

| Fixed Cell Cycle Analysis | Pyronin Y & Hoechst 33342 | 4 µg/ml | 2 µg/ml | Minimum of 1 hour | PY: 488/575; H33342: 355/461 | |

| DNA/RNA Quantitation (Fixed) | Pyronin Y & Hoechst 33342 | 4 mg/L | 2 mg/L | 20 minutes (in the dark) | PY: 488/575; H33342: UV/461 | [16] |

| RNA Staining for Electrophoresis | Pyronin Y | 25 mg in 2.5 ml 15% acetic acid, then diluted 5-fold | N/A | 1.5 hours at 22°C with tRNA | UV (302 nm) for fluorescence detection | [1][17] |

| Application | Dye Combination | Pyronin Y Concentration | Methyl Green Concentration | Staining Time | Fixative | Result | Reference(s) |

| Methyl Green-Pyronin Stain | Pyronin Y & Methyl Green | 0.01% | 0.012% | 5 minutes (working solution) | Formalin-fixed tissue or alcohol-ether fixed smears | RNA: Red; DNA: Bluish-green | [11][13] |

Experimental Protocols

Protocol 1: Live Cell Cycle Analysis using Pyronin Y and Hoechst 33342

This protocol is designed for the analysis of live, unfixed cells to distinguish between G0 and G1 cell cycle phases.

Materials:

-

Cells of interest in suspension

-

Cell culture medium

-

Hoechst 33342 stock solution (1 mg/ml)[5]

-

Pyronin Y stock solution (100 µg/ml)[5]

-

37°C incubator

-

Flow cytometer with UV and 488 nm lasers

Procedure:

-

Harvest cells and resuspend them in 1 ml of cell culture medium.[5]

-

Add Hoechst 33342 to a final concentration of 10 µg/ml.[5][15]

-

Directly add Pyronin Y to the cell suspension to a final concentration of 0.5 µg/ml.[15]

-

Incubate at 37°C for an additional 15 minutes.[5]

-

Transfer the cells to ice and keep them protected from light.[5]

-

Analyze the samples on a flow cytometer without washing.[5] Excite Hoechst 33342 with a UV laser (e.g., 350 nm) and collect emission at approximately 450 nm.[5] Excite Pyronin Y with a 488 nm laser and collect emission at approximately 575 nm.[5]

Protocol 2: Fixed Cell Cycle Analysis using Pyronin Y and Hoechst 33342

This protocol is suitable for the analysis of fixed cells.

Materials:

-

Cells of interest in suspension

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+

-

Pyronin Y - Hoechst 33342 staining solution (2 mg Hoechst 33342 and 4 mg Pyronin Y per liter of HBSS)[16]

-

Centrifuge

-

Flow cytometer with UV and 488 nm lasers

Procedure:

-

Prepare a single-cell suspension of 1x10^6 cells in ice-cold PBS.[16]

-

Fix the cells by transferring the cell suspension into 10 ml of ice-cold 70% ethanol. Fix for at least 2 hours at -20°C.[3][16]

-

Centrifuge the fixed cells at 300 x g for 5 minutes at 4°C.[16]

-

Discard the ethanol, rinse the cells once with ice-cold HBSS, and resuspend in ice-cold HBSS at a density of 1x10^6 cells/ml.[16]

-

Mix 0.5 ml of the cell suspension with 0.5 ml of the ice-cold Pyronin Y-Hoechst 33342 staining solution.[16]

-

Keep the sample in the dark for 20 minutes.[16]

-

Measure cell fluorescence on a flow cytometer.[16]

Protocol 3: Methyl Green-Pyronin Staining for Tissue Sections

This protocol is a classic method for the differential visualization of DNA and RNA in paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and hydrated tissue sections

-

Methyl Green-Pyronin Y Working Solution (prepared by mixing stock solutions of Methyl Green and Pyronin Y in an acetate buffer at pH 4.2-4.3)[13]

-

Deionized water

-

Anhydrous alcohol

-

Clearing reagent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinize and hydrate the sections to deionized water.[13]

-

Rinse the sections in deionized water for 1 minute.[13]

-

Stain the sections in the Methyl Green-Pyronin Y Working Solution for 5 minutes at room temperature.[13]

-

Rinse the sections thoroughly in deionized water.[13]

-

Dehydrate the sections in two changes of anhydrous alcohol for 1 minute each.[13]

-

Clear the sections in three changes of clearing reagent for 1 minute each and mount.[13]

Visualizations

The following diagrams illustrate the core principles and workflows associated with Pyronin Y applications.

Caption: Pyronin Y and Hoechst 33342 co-staining mechanism.

Caption: Workflow for distinguishing cell cycle phases.

Caption: Histological staining with Methyl Green-Pyronin Y.

Conclusion

Pyronin Y remains a robust and versatile fluorescent dye for the study of RNA in cellular and molecular biology. Its application in multiparameter flow cytometry, particularly for detailed cell cycle analysis, provides crucial insights into cell proliferation and quiescence. Furthermore, its long-standing use in the Methyl Green-Pyronin stain continues to be a valuable method for the histological localization of nucleic acids. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively integrate Pyronin Y into their experimental workflows, contributing to advancements in basic research and drug development.

References

- 1. scribd.com [scribd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.bcm.edu [cdn.bcm.edu]

- 4. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining | Springer Nature Experiments [experiments.springernature.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyronin Y (Pyronin G), Cationic dye (RNA) (CAS 92-32-0) | Abcam [abcam.com]

- 9. Flow cytometry of reticulocytes applied to clinical hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mouse Hematopoietic Stem Cell Identification And Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Quiescence-Senescence - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 16. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Pyronin Y Dye: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for Pyronin Y, a cationic fluorescent dye predominantly used for staining RNA in various biological applications. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

Pyronin Y, with the CAS number 92-32-0, is a dark green powder that is stable under normal conditions.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | C17H19ClN2O | [2] |

| Molecular Weight | 302.8 g/mol | [1] |

| Appearance | Dark green powder/solid | [1] |

| Melting Point | 250 - 260 °C (482 - 500 °F) | [1] |

| Solubility | Soluble in water | [3] |

| Odor | Odorless | [1][3] |

Toxicological Data and Hazard Identification

Pyronin Y is classified as a hazardous substance.[2] It is suspected of causing genetic defects and is harmful if swallowed.[1][4][5][6] Laboratory experiments have indicated mutagenic effects.[6] While comprehensive acute toxicity data is not available, caution is strongly advised.[5]

| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 3 or 4 | Skull and Crossbones or Exclamation Mark | Danger or Warning | H301: Toxic if swallowed[4] / H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation[4] |

| Germ Cell Mutagenicity | Category 2 | Health Hazard | Warning | H341: Suspected of causing genetic defects[1][4][5] |

Studies have shown that at concentrations of 1.7 to 3.3 µM, Pyronin Y localizes in the mitochondria and can suppress cell growth by arresting cells in the G1 phase.[7] At higher concentrations (6.7 to 33.0 µM), it also accumulates in the nucleoli and cytoplasm, leading to cell arrest in the G2 and S phases and exhibiting cytotoxic effects.[7]

Handling and Storage Precautions

Proper handling and storage of Pyronin Y are critical to minimize exposure and maintain its stability.

3.1. Personal Protective Equipment (PPE)

When handling Pyronin Y, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][8]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

3.2. Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[2][4]

-

Do not eat, drink, or smoke in areas where Pyronin Y is handled or stored.[4][6]

-

Ensure adequate ventilation in the work area.[4]

3.3. Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

-

Recommended storage temperatures can vary, with some suppliers suggesting -20°C for long-term storage.[4]

-

Protect from direct sunlight and sources of ignition.[4]

Emergency Procedures

4.1. First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6]

-

If on Skin: Wash off immediately with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation occurs.[2]

-

If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen or artificial respiration. Seek medical attention if symptoms occur.[2][3]

4.2. Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area.[4] Wear appropriate PPE.[2] Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5][6] Clean the spill area thoroughly.

-

Disposal: Dispose of Pyronin Y and its container in accordance with local, regional, and national regulations.[3][4][6] Do not allow the substance to enter drains or watercourses.[2][9]

Experimental Protocols

Pyronin Y is commonly used for the fluorescent staining of RNA in cells for analysis by flow cytometry or microscopy. The following is a generalized protocol synthesized from various sources.

5.1. Stock Solution Preparation

-

Dissolve Pyronin Y powder in sterile distilled water or a suitable buffer to create a stock solution (e.g., 0.1 g/mL).[10]

-

This stock solution can be stored in aliquots at -20°C for several months.[10][11]

5.2. Cell Staining for Flow Cytometry (RNA Content)

This protocol is often used in conjunction with a DNA stain like Hoechst 33342 to analyze the cell cycle.

-

Cell Preparation: Harvest and wash cells, then resuspend them in an appropriate buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Fixation (Optional): Cells can be fixed, for example, with 70% ice-cold ethanol.[12]

-

Staining: Add the Pyronin Y working solution to the cell suspension to a final concentration typically ranging from 0.5 µg/mL to 0.01%.[11][13]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[10][13]

-

Analysis: Analyze the stained cells on a flow cytometer. Pyronin Y is typically excited by a 488 nm laser and its emission is detected around 575-580 nm.[11][13]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using Pyronin Y for cell staining experiments.

Caption: A generalized workflow for Pyronin Y cell staining.

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. agarscientific.com [agarscientific.com]

- 7. Cytostatic and cytotoxic properties of pyronin Y: relation to mitochondrial localization of the dye and its interaction with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nucleoestudo.ufla.br [nucleoestudo.ufla.br]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 13. 2.12. RNA Level Detection by Pyronin Y Staining [bio-protocol.org]

Pyronin Y: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Pyronin Y, a cationic xanthene dye, is a versatile fluorescent probe predominantly used for the specific staining of RNA in both living and fixed cells. Its application in techniques such as flow cytometry and fluorescence microscopy makes a thorough understanding of its solubility and stability paramount for reproducible and accurate experimental outcomes. This technical guide provides an in-depth overview of the solubility characteristics and optimal storage conditions for Pyronin Y, supplemented with detailed experimental protocols.

Physicochemical Properties and Solubility

Pyronin Y is a dark green to black crystalline solid.[1] Its solubility is dependent on the solvent system employed. The quantitative data for its solubility in various common laboratory solvents are summarized below.

| Solvent | Solubility | Observations | Source(s) |

| Water | ~4-90 mg/mL | Yields a clear dark red solution.[2][3] Sonication may be required.[4][5] Mixes with water (8.96% at 26°C) to produce red solutions with yellow fluorescence.[6] | [2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | ~10-25 mg/mL | Sonication is recommended.[4][5] Hygroscopic DMSO can impact solubility; use newly opened solvent.[4] | [4][5][7][8] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | - | [7][9] |

| Dimethylformamide (DMF) | ~3 mg/mL | - | [7][9] |

| Ethanol | ~6-10 mM | Soluble.[10] | [10] |

| 15% Acetic Acid in Water | 10 mg/mL | Dissolves to form a solution for subsequent dilution.[2][3] | [2][3] |

Storage and Stability

Proper storage of Pyronin Y in both its solid and solution forms is critical to maintain its integrity and performance.

Solid Form

As a crystalline solid, Pyronin Y is relatively stable.

| Condition | Recommendation | Duration | Source(s) |

| Temperature | Room temperature or -20°C | ≥ 4 years at -20°C; Up to 12 months at ambient temperature. | [2][3][7][8][10] |

| Light | Store away from light | Long-term | [4][8][11] |

| Atmosphere | Keep container tightly closed in a dry, cool, and well-ventilated place. | Long-term | [1][6][12] |

Solution Form

The stability of Pyronin Y in solution is more limited and depends on the solvent and storage conditions.

| Solvent | Storage Temperature | Duration | Recommendations | Source(s) |

| Aqueous Solutions | 4°C | Not recommended for more than one day. | Store protected from light.[13][14] | [7][13][14] |